3-fluoro-4-methyl-N-propan-2-ylbenzamide
Description
3-Fluoro-4-methyl-N-propan-2-ylbenzamide is a benzamide derivative characterized by a fluorine atom at the 3-position and a methyl group at the 4-position on the benzene ring. The amide nitrogen is substituted with an isopropyl (propan-2-yl) group. This structure combines halogen and alkyl substituents, which may influence electronic, steric, and physicochemical properties.
Properties
IUPAC Name |
3-fluoro-4-methyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-7(2)13-11(14)9-5-4-8(3)10(12)6-9/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJGHFIKVBALPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Aromatic Ring Substituents
- The 4-methyl group adds steric bulk and electron-donating properties, which may enhance lipophilicity .
- N-(3-Fluoro-4-methylphenyl)-3-phenylpropanamide () : Shares the same benzene substituents (3-F, 4-CH₃) but has a phenyl group at the amide nitrogen. The absence of an isopropyl group reduces steric hindrance, likely increasing solubility compared to the target compound .
- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () : Bromo and trifluoropropyl groups increase molecular weight and hydrophobicity. The 5-fluoro substituent may enhance metabolic stability, a feature shared with the 3-fluoro group in the target compound .
N-Substituents
- In contrast, N-phenyl substituents (e.g., ) may engage in π-π stacking but reduce bioavailability due to higher planarity .
Data Table: Structural and Functional Comparison
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